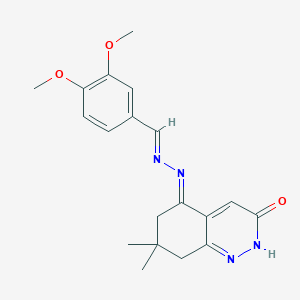
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as NBQX, is a synthetic compound that has been widely used in scientific research. NBQX is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that are widely distributed in the central nervous system. AMPA receptors play a crucial role in synaptic plasticity and learning and memory processes by mediating the fast excitatory neurotransmission. 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione blocks the excitatory effects of glutamate on AMPA receptors by binding to the glutamate binding site, thereby inhibiting synaptic transmission.
Biochemical and Physiological Effects:
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the excitatory effects of glutamate on AMPA receptors, thereby reducing synaptic transmission. 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects by reducing the excitotoxicity associated with glutamate-mediated neuronal damage. In addition, 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is its selective inhibition of AMPA receptors, which allows for the investigation of the role of these receptors in various neurological disorders. 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the main limitations of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is its potential off-target effects on other glutamate receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the investigation of the role of AMPA receptors in the pathophysiology of psychiatric disorders such as depression and anxiety. Another potential direction is the development of novel AMPA receptor antagonists with improved selectivity and pharmacokinetic properties. Finally, the use of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroanthranilic acid with 3-methyl-1-butanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with phosgene to form the isocyanate intermediate, which is then reacted with 2-amino-3-bromo-5-methylpyridine to yield 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby inhibiting synaptic transmission. 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been used to study the involvement of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3-methylbutyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(2)5-6-14-12(16)10-4-3-9(15(18)19)7-11(10)13(14)17/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNIUTFMDOHYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)
![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)




![2-[4-(diethylamino)benzylidene]-N-nitrohydrazinecarboximidamide](/img/structure/B5822436.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]glycine](/img/structure/B5822441.png)